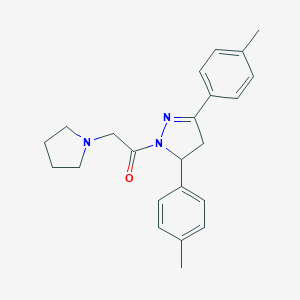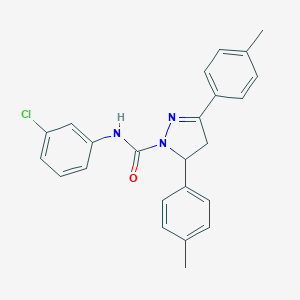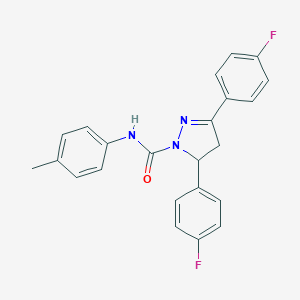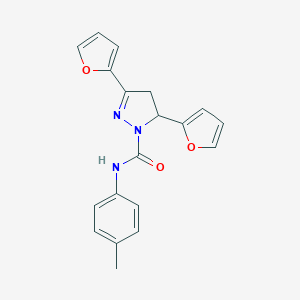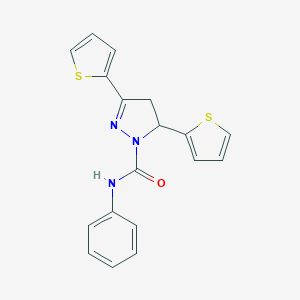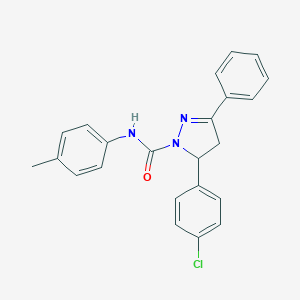
4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine is a chemical compound that has been studied for its potential medicinal properties. This compound is of interest to researchers due to its unique structure and potential applications in the field of pharmacology. In
Applications De Recherche Scientifique
4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine has been studied for its potential applications in the field of pharmacology. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have potential as an antifungal agent.
Mécanisme D'action
The mechanism of action of 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine is not fully understood. However, studies have suggested that this compound may function by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and physiological effects:
Studies have shown that 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine has a number of biochemical and physiological effects. In addition to its potential as a therapeutic agent for cancer and fungal infections, this compound has been shown to have anti-inflammatory properties. Additionally, studies have suggested that this compound may have potential as an agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine in lab experiments is its unique structure. This compound has a complex structure that makes it interesting to study. Additionally, this compound has been shown to have potential as a therapeutic agent for a number of diseases, making it a promising area of research.
However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, this compound may have toxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with cellular processes. Finally, studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis method for 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine involves a series of chemical reactions. One common method involves the reaction of 4-chloro-7-methyl-1,8-naphthyridin-2-amine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with morpholine to yield 4-(3-Benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine.
Propriétés
Formule moléculaire |
C20H20ClN3O |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
4-(3-benzyl-4-chloro-7-methyl-1,8-naphthyridin-2-yl)morpholine |
InChI |
InChI=1S/C20H20ClN3O/c1-14-7-8-16-18(21)17(13-15-5-3-2-4-6-15)20(23-19(16)22-14)24-9-11-25-12-10-24/h2-8H,9-13H2,1H3 |
Clé InChI |
HBQBCXBZOCIRMB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCOCC4 |
SMILES canonique |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



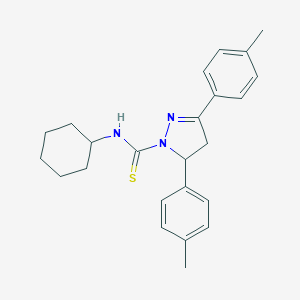
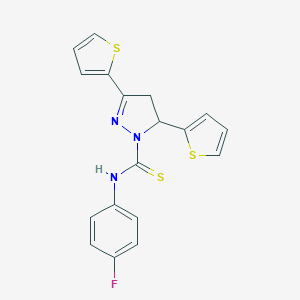
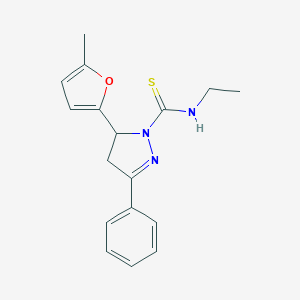
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
